Octyl octanoate

Catalog No.
S566001
CAS No.
2306-88-9
M.F
C16H32O2
M. Wt
256.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl octanoate

CAS Number

2306-88-9

Product Name

Octyl octanoate

IUPAC Name

octyl octanoate

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-11-13-15-18-16(17)14-12-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

DJNTZVRUYMHBTD-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCCCCCC

Solubility

soluble in alcohol; insoluble in wate

Synonyms

octanoic acid, octyl ester, octyl octanoate

Canonical SMILES

CCCCCCCCOC(=O)CCCCCCC

Solvent and Plasticizer:

  • Due to its non-polar nature and low volatility, octyl octanoate acts as a good solvent for nonpolar compounds like oils, fats, and waxes .
  • It also serves as a plasticizer, increasing the flexibility and workability of polymers and resins .

Cell Culture and Drug Delivery:

  • Octyl octanoate exhibits low toxicity and good biocompatibility, making it suitable for cell culture applications .
  • Its lipophilic nature allows it to be used for the encapsulation and delivery of hydrophobic drugs and bioactive compounds into cells .

Enzyme Studies:

  • Octyl octanoate can be employed in enzyme studies to mimic the natural membrane environment and investigate the activity and behavior of enzymes .
  • This is because it can form artificial membranes or "micelles" that resemble the lipid bilayer found in cell membranes.

Chemical Synthesis:

  • Octyl octanoate serves as a building block in the synthesis of various organic compounds, including esters, amides, and polymers .

Research on Animal Behavior:

  • Interestingly, research has shown that octyl octanoate is a component of the saliva used by stingless bees (Trigona spinipes) to mark scent trails and communicate the location of food sources .

Octyl octanoate, also known as octyl caprylate, is an organic compound classified as an ester with the molecular formula C16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2}. It is formed through the esterification of octanoic acid and octanol. This compound is characterized by its lipophilic nature, making it soluble in organic solvents and oils while being poorly soluble in water. Octyl octanoate is commonly used in the food and cosmetic industries due to its pleasant odor and flavor profile, often described as fruity or floral .

Limited research is available on the specific mechanism of action of octyl octanoate. However, due to its lipophilic nature, it may act as a penetration enhancer in topical formulations, facilitating the absorption of other ingredients through the skin [].

  • Generally considered safe for most applications.
  • Low oral and dermal toxicity.
  • However, as with any compound, proper handling practices are advised to avoid potential irritation.
Involving fats. Research indicates that octyl octanoate may influence cellular processes and gene expression, especially in embryonic development. For instance, it has been observed to inhibit mouse embryo development at specific stages .

Additionally, due to its lipophilic nature, octyl octanoate may act as a penetration enhancer in topical formulations, improving the absorption of other ingredients through the skin.

The synthesis of octyl octanoate can be achieved through several methods:

  • Conventional Esterification: This method involves the direct reaction of octanoic acid with octanol, typically using an acid catalyst such as hydrochloric acid at elevated temperatures (above 320°C) to drive the reaction forward.
  • Enzymatic Synthesis: Utilizing lipases from various sources (e.g., Rhizopus arrhizus) allows for milder reaction conditions and higher yields. This method reduces side products and enhances selectivity .
  • Fischer Esterification: A classic method where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst to form an ester and water .

Octyl octanoate finds numerous applications across various industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Cosmetics: Acts as an emollient and skin-conditioning agent in creams and lotions.
  • Pharmaceuticals: Serves as a penetration enhancer in topical formulations.
  • Industrial Uses: Utilized as a solvent for resins and coatings .

Similar Compounds: Comparison

Several compounds share structural similarities with octyl octanoate. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
Hexyl OctanoateEsterShorter chain length leading to higher volatility.
Octyl LaurateEsterLonger carbon chain providing greater stability but reduced volatility.
Octyl CaprateEsterSimilar structure but differs in carbon chain length affecting physical properties.

Octyl octanoate's balanced chain length provides an optimal combination of volatility and stability, making it particularly suitable for flavors and fragrances compared to its counterparts .

Physical Description

Liquid
colourless liquid with a faint, green tea odou

XLogP3

6.5

Boiling Point

306.8 °C

Density

d254 0.86
0.8554

Melting Point

-18.1 °C
Mp -18.1 °
-18.1°C

UNII

MM00XO86JQ

Other CAS

2306-88-9

Wikipedia

Caprylyl caprylate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Octanoic acid, octyl ester: ACTIVE

Dates

Modify: 2023-08-15

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